molecular formula CaCO3<br>CCaO3 B7801255 Calcium Carbonate CAS No. 72608-12-9

Calcium Carbonate

Cat. No. B7801255
CAS RN: 72608-12-9
M. Wt: 100.09 g/mol
InChI Key: VTYYLEPIZMXCLO-UHFFFAOYSA-L
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Patent
US05135734

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Type
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Reaction Step Two
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture 10
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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Type
reactant
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Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+].[Cl-].[Ca+2:15].[Cl-].C(=O)([O-])[O-]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:15].[C:8](=[O:9])([O-:11])[O-:10].[Ca+2:15] |f:0.1.2,3.4.5,6.7.8,11.12,13.14|

Inputs

Step One
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
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0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to it in sufficient quantities

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05135734

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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Type
reactant
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[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+].[Cl-].[Ca+2:15].[Cl-].C(=O)([O-])[O-]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:15].[C:8](=[O:9])([O-:11])[O-:10].[Ca+2:15] |f:0.1.2,3.4.5,6.7.8,11.12,13.14|

Inputs

Step One
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to it in sufficient quantities

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05135734

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+].[Cl-].[Ca+2:15].[Cl-].C(=O)([O-])[O-]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:15].[C:8](=[O:9])([O-:11])[O-:10].[Ca+2:15] |f:0.1.2,3.4.5,6.7.8,11.12,13.14|

Inputs

Step One
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to it in sufficient quantities

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05135734

Procedure details

In the embodiment of the process according to the invention used in FIG. 1, the solid residue 7 is introduced into a dissolving chamber 8, where water 9 is added to it in sufficient quantities to dissolve all the sodium sulphate and sodium carbonate in the residue 7. The resulting aqueous mixture 10 is conveyed to a crystallization chamber 11 which is also fed with an aqueous solution of calcium chloride 12, in sufficient quantity to decompose the sodium sulphate and carbonate and to form calcium sulphate and calcium carbonate, which precipitate, and sodium chloride, which goes into aqueous solution. The pressure and temperature conditions in the chamber 11 are adjusted to make the calcium chloride crystallize therein in the form of dihydrate or gypsum, preferably acicular in structure. An aqueous slurry 13 is collected from the crystallization chamber 11 and, after being made up with an additional quantity of water 14, is introduced into a subterranean rock salt deposit 15, from which an aqueous solution of sodium chloride 16 is withdrawn.
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Na+].[Na+].[C:8](=[O:11])([O-:10])[O-:9].[Na+].[Na+].[Cl-].[Ca+2:15].[Cl-].C(=O)([O-])[O-]>O>[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Ca+2:15].[C:8](=[O:9])([O-:11])[O-:10].[Ca+2:15] |f:0.1.2,3.4.5,6.7.8,11.12,13.14|

Inputs

Step One
Name
residue 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
residue 7
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Three
Name
mixture 10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Ca+2].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to it in sufficient quantities

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Type
product
Smiles
C([O-])([O-])=O.[Ca+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.